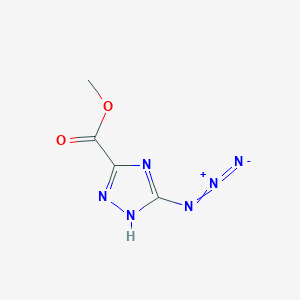
trans-3,4-Dimethylcyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3,4-Dimethylcyclohexanone: is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexanone, where two methyl groups are attached to the third and fourth carbon atoms in a trans configuration
准备方法
Synthetic Routes and Reaction Conditions:
Alkylation of Cyclohexanone: One common method involves the alkylation of cyclohexanone with methylating agents under controlled conditions to introduce the methyl groups at the desired positions.
Catalytic Hydrogenation: Another approach is the catalytic hydrogenation of 3,4-dimethylphenol, followed by oxidation to yield trans-3,4-dimethylcyclohexanone.
Industrial Production Methods: Industrial production typically involves large-scale catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
化学反应分析
Types of Reactions:
Oxidation: trans-3,4-Dimethylcyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to trans-3,4-dimethylcyclohexanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: trans-3,4-Dimethylcyclohexanone is used as an intermediate in the synthesis of more complex organic molecules.
Conformational Studies: Its unique structure makes it a subject of interest in conformational analysis and stereochemistry studies.
Biology and Medicine:
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring specific stereochemistry.
Biological Studies: Its derivatives may be studied for potential biological activity.
Industry:
Fragrance and Flavor Industry: It can be used as a precursor in the synthesis of fragrance and flavor compounds.
Polymer Industry: It may be used in the production of specialized polymers with unique properties.
作用机制
The mechanism of action of trans-3,4-dimethylcyclohexanone in chemical reactions involves the interaction of its carbonyl group with various reagents. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. The trans configuration of the methyl groups can influence the steric and electronic properties of the molecule, affecting its reactivity and the outcome of reactions.
相似化合物的比较
- trans-1,2-Dimethylcyclohexanone
- cis-3,4-Dimethylcyclohexanone
- trans-1,3-Dimethylcyclohexanone
Comparison:
- Structural Differences: The position and configuration of the methyl groups differ among these compounds, leading to variations in their physical and chemical properties.
- Reactivity: The trans configuration in trans-3,4-dimethylcyclohexanone can lead to different reactivity patterns compared to its cis counterpart or other positional isomers.
- Applications: While similar compounds may have overlapping applications, the specific configuration of this compound can make it more suitable for certain reactions or applications.
属性
CAS 编号 |
28023-45-2 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC 名称 |
(3R,4R)-3,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O/c1-6-3-4-8(9)5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI 键 |
ZDCYWXYPRPCJOY-RNFRBKRXSA-N |
手性 SMILES |
C[C@@H]1CCC(=O)C[C@H]1C |
规范 SMILES |
CC1CCC(=O)CC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13796855.png)

![Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B13796860.png)

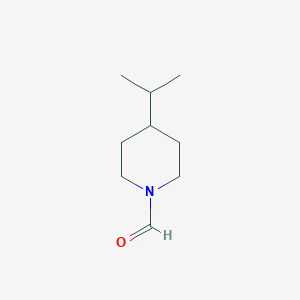
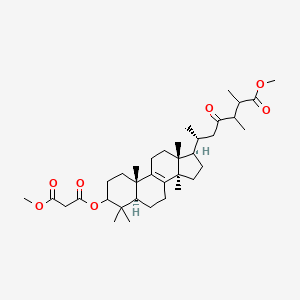
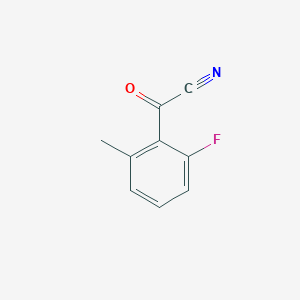
![[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate](/img/structure/B13796898.png)


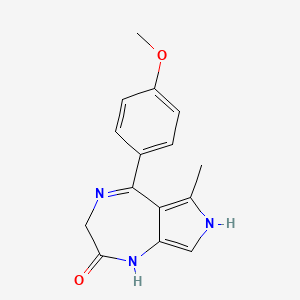
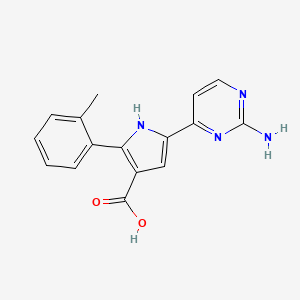
![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)
